S1P4 Receptor Antagonist Potency: 2,5-Dichlorophenyl Derivative vs. 2,5-Dimethylphenyl Analog in β-Lactamase Reporter Gene Assay
The 2,5-dichlorophenyl-substituted derivative of N-(2,6-dimethylphenyl)furan-2-carboxamide (5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide) exhibited an IC50 of 3.2 μM as an S1P4 receptor antagonist in a β-lactamase reporter gene assay using human U2OS cells expressing EDG6-linked GAL4-VP16 transcription factor. In direct head-to-head comparison within the same study, the 2,5-dimethylphenyl analog (5-(2,5-dimethylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide) demonstrated an IC50 of 5.4 μM under identical assay conditions [1]. The dichloro-substituted compound was 1.7-fold more potent than its dimethyl analog. While these data are for the 5-aryl substituted derivatives, they establish the quantitative framework demonstrating that modifications to the core N-(2,6-dimethylphenyl)furan-2-carboxamide scaffold produce measurable, structure-dependent changes in S1P4 antagonist activity [1].
| Evidence Dimension | S1P4 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 μM (5-(2,5-dichlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide) |
| Comparator Or Baseline | IC50 = 5.4 μM (5-(2,5-dimethylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide) |
| Quantified Difference | 1.7-fold greater potency (dichloro vs. dimethyl analog) |
| Conditions | β-Lactamase reporter gene assay; human U2OS cells expressing EDG6-linked GAL4-VP16 transcription factor; S1P4 receptor |
Why This Matters
This direct comparative data validates that the N-(2,6-dimethylphenyl)furan-2-carboxamide scaffold is not inert; the choice of 5-aryl substituent produces a 1.7-fold difference in antagonist potency, providing a quantitative benchmark for procurement decisions when selecting starting scaffolds for S1P4-targeted SAR campaigns.
- [1] Urbano M, Guerrero M, Zhao J, Velaparthi S, Schaeffer MT, Brown S, Rosen H, Roberts E. SAR analysis of innovative selective small molecule antagonists of sphingosine-1-phosphate 4 (S1P4) receptor. Bioorg Med Chem Lett. 2011;21(18):5470-5474. doi:10.1016/j.bmcl.2011.06.132. PMID: 21783362. PMCID: PMC3159836. View Source
